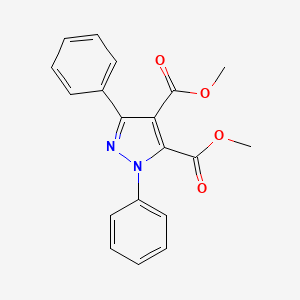
dimethyl 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, is characterized by the presence of two ester groups at the 4 and 5 positions of the pyrazole ring, along with phenyl groups at the 1 and 3 positions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylate typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine . The reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, with the process being carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of metal-free catalysis and acid or base-free conditions makes the process environmentally friendly and cost-effective . The reaction yields are typically high, ranging from 78% to 92%, making it a viable option for large-scale production.
化学反应分析
Types of Reactions
Dimethyl 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, dihydropyrazoles, and other heterocyclic compounds .
科学研究应用
Dimethyl 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic systems.
Biology: The compound exhibits biological activity and is used in the development of pharmaceuticals.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial products.
作用机制
The mechanism by which dimethyl 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylate exerts its effects involves interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including anti-inflammatory, anticancer, and antimicrobial activities .
相似化合物的比较
Similar Compounds
- 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde
- 1,3-Diphenyl-1H-pyrazole-4-carbonitrile
- 3,5-Diphenyl-1H-pyrazole
Uniqueness
Dimethyl 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylate is unique due to the presence of ester groups at the 4 and 5 positions, which influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in various fields .
属性
分子式 |
C19H16N2O4 |
|---|---|
分子量 |
336.3 g/mol |
IUPAC 名称 |
dimethyl 2,5-diphenylpyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C19H16N2O4/c1-24-18(22)15-16(13-9-5-3-6-10-13)20-21(17(15)19(23)25-2)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChI 键 |
UEWMUVOXGUWZDJ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(N(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


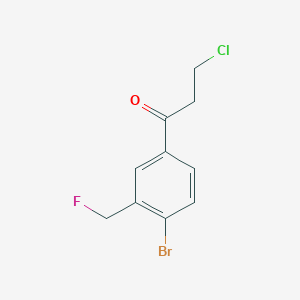
![(E)-3-(4-fluoro-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14056686.png)
![Methoxy(phenyl)[tris(trimethylsilyl)methyl]silanol](/img/structure/B14056692.png)
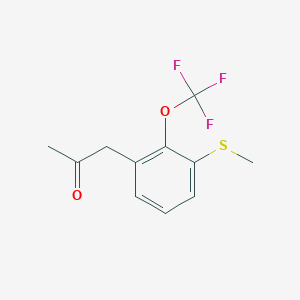
![[2-Chloro-4-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14056703.png)


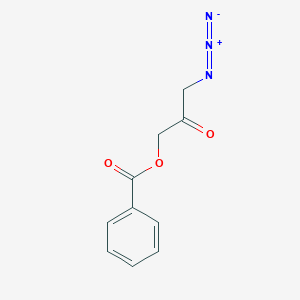


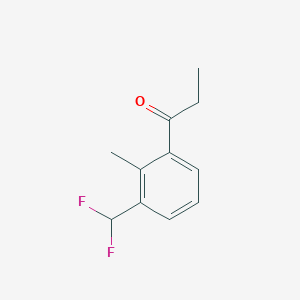
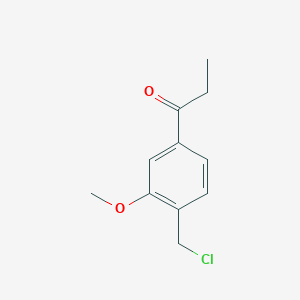
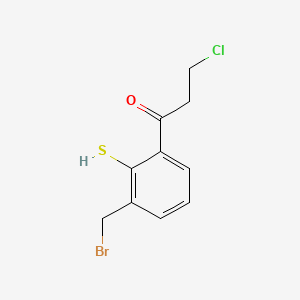
![2-[(2-Hydroxy-5-nitrophenyl)methylene]hydrazinecarboxamide](/img/structure/B14056769.png)
